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molecular formula C11H11F3N2O4 B8382586 N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

Cat. No. B8382586
M. Wt: 292.21 g/mol
InChI Key: VWTBICODIDNULT-UHFFFAOYSA-N
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Patent
US07652041B2

Procedure details

To a stirred solution of N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide (760 mg, 0.26 mmol) in EtOAc (20 mL) was added Pd on carbon (10% wt, 76 mg). The mixture was allowed to stir at rt overnight under an atmosphere of hydrogen. The mixture was diluted with EtOAc and filtered through Celite. The filtrate was evaporated and the residue was purified by column chromatography (SiO2, MeOH/DCM) to yield the title compound as a white solid (630 mg, 92%). LCMS: (FA) ES+ 263.2 (M+1)
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6](=[O:20])[C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-])=O)[CH:8]=1>CCOC(C)=O.[Pd]>[NH2:17][C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=1)[C:6]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[O:20]

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
COCCNC(C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(=O)NCCOC)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 924%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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